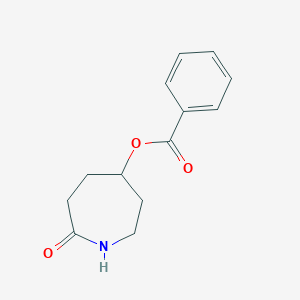
7-Oxoazepan-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxoazepan-4-yl benzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring which bears a carboxyl group. The structure of this compound includes a seven-membered azepane ring with a ketone group at the 7th position and a benzoate ester group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoazepan-4-yl benzoate typically involves the reaction of azepane derivatives with benzoic acid or its derivatives. One common method includes the esterification of 7-oxoazepan-4-ol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: 7-Oxoazepan-4-yl benzoate can undergo various chemical reactions including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: 7-Oxoazepan-4-yl benzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds which are of interest in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Oxoazepan-4-yl benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzoate ester group can interact with hydrophobic pockets in proteins, enhancing the binding affinity .
Comparison with Similar Compounds
Benzoxazole derivatives: Known for their antibacterial and anticancer activities.
Benzothiazole derivatives: Used in the development of drugs with various pharmacological activities.
Uniqueness: 7-Oxoazepan-4-yl benzoate is unique due to its seven-membered azepane ring which provides distinct chemical properties compared to five or six-membered rings found in similar compounds. This structural feature can lead to different biological activities and applications .
Properties
CAS No. |
82386-70-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(7-oxoazepan-4-yl) benzoate |
InChI |
InChI=1S/C13H15NO3/c15-12-7-6-11(8-9-14-12)17-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
InChI Key |
NKTUAMLDUVGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















